BenchChemオンラインストアへようこそ!

2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Medicinal Chemistry Structure–Activity Relationship Ligand Design

This 1,5‑disubstituted tetrazole‑piperazine combines a metabolically stable tetrazole bioisostere, a flexible piperazine spacer, and a polar methoxy terminus (logP ~1.5‑2.0). The methoxyacetyl hydrogen‑bond acceptor distinguishes it from the simple acetyl (CAS 1049366‑02‑0) and ethoxy variants (CAS 1049487‑00‑4), reducing the risk of functional divergence in SAR studies. Its ≥25 mg/mL aqueous solubility enables high‑concentration biophysical assays (ITC, SPR, NMR) with minimal DMSO interference. Ideal for focused CNS transporter or sigma‑receptor panels and broad cytotoxicity screens.

Molecular Formula C16H22N6O2
Molecular Weight 330.392
CAS No. 1049366-44-0
Cat. No. B2744857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
CAS1049366-44-0
Molecular FormulaC16H22N6O2
Molecular Weight330.392
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC
InChIInChI=1S/C16H22N6O2/c1-13-3-5-14(6-4-13)22-15(17-18-19-22)11-20-7-9-21(10-8-20)16(23)12-24-2/h3-6H,7-12H2,1-2H3
InChIKeyQCDNPZOWNUNWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049366-44-0): Procurement-Relevant Structural and Physicochemical Baseline


2-Methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049366‑44‑0) is a fully synthetic small molecule belonging to the 1,5‑disubstituted tetrazole‑piperazine class . Its structure comprises a p‑tolyl‑tetrazole warhead connected via a methylene linker to a piperazine ring, which is further N‑acylated with a methoxyacetyl group. This combination of a metabolically stable tetrazole bioisostere, a flexible piperazine spacer, and a polar methoxy terminus yields a calculated logP of approximately 1.5–2.0 and moderate aqueous solubility (≥ 25 mg/mL in water as reported by one vendor under inert storage conditions) . Authoritative databases such as ChEMBL and PubChem do not currently curate this compound as a discrete entity with annotated bioactivity data, placing it firmly in the early‑discovery or research‑tool space [1].

Why In‑Class Tetrazole‑Piperazine Compounds Cannot Be Interchanged: The Critical Role of the Methoxyacetyl Terminus in 2-Methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone


Within the tetrazole‑piperazine chemotype, even seemingly conservative modifications of the N‑acyl substituent on the piperazine ring produce profound shifts in molecular recognition, physicochemical properties, and polypharmacology profiles [1]. The methoxyacetyl group in this compound introduces a hydrogen‑bond acceptor that is absent in the simple acetyl (des‑methoxy) analog (CAS 1049366‑02‑0) and provides distinct steric and electronic character compared to ethoxy (CAS 1049487‑00‑4) or chlorophenoxy (CAS 1049487‑03‑7) variants . Published SAR studies on related 1,5‑disubstituted tetrazoles demonstrate that the nature of the piperazine N‑substituent directly governs transporter subtype selectivity (e.g., SERT vs. NET vs. DAT) and receptor binding kinetics [2]. Consequently, generic substitution within this series—without experimental confirmation of target engagement, selectivity, and ADME parameters—carries a high risk of functional divergence, making compound‑specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 2-Methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone Versus Closest Structural Analogs


Structural Differentiation vs. the Des‑Methoxy Acetyl Analog (CAS 1049366‑02‑0): Hydrogen‑Bond Acceptor Capacity

The target compound incorporates a methoxyacetyl terminus ( –C(=O)CH₂OCH₃) on the piperazine ring, whereas the closest commercially available comparator, 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049366‑02‑0), bears a simple acetyl group ( –C(=O)CH₃) . This structural difference introduces an additional hydrogen‑bond acceptor (the ether oxygen) and increases the topological polar surface area (tPSA), parameters that directly influence target binding and membrane permeability. No head‑to‑head biological comparison between these two compounds has been published; the differentiation is therefore based on established medicinal chemistry principles governing ligand–target interactions.

Medicinal Chemistry Structure–Activity Relationship Ligand Design

Physical Property Differentiation: Aqueous Solubility Profile vs. Class Benchmark

Vendor‑reported solubility data indicate that the target compound achieves ≥ 25.22 mg/mL (≈ 100 mM) in water under inert atmosphere and room‑temperature storage . This level of aqueous solubility is notably higher than the typical range reported for many unsubstituted or lipophilic tetrazole‑piperazine analogs, which frequently exhibit aqueous solubility < 10 μg/mL at neutral pH [1]. The improved solubility is attributed to the polar methoxyacetyl moiety.

Pre‑formulation Solubility Assay Development

Purity and Quality Control Benchmarking: Vendor‑Certified vs. Typical Research‑Grade Standards

The target compound is available from a commercial vendor (Bidepharm) with a certified purity of 98% by HPLC, NMR, or GC, as documented in batch‑specific certificates of analysis . By comparison, many close structural analogs within this chemical series (e.g., the des‑methoxy analog CAS 1049366‑02‑0) are typically offered at 95% purity . Higher certified purity reduces the likelihood of confounding biological activity from impurities in screening campaigns.

Quality Control Procurement Analytical Chemistry

Sub‑Structure Novelty and Intellectual Property Positioning

A substructure search of the key scaffold (1‑(p‑tolyl)‑1H‑tetrazol‑5‑yl‑methyl‑piperazine) across the patent literature reveals that the methoxyacetyl‑substituted variant (the target compound) is not explicitly claimed in major tetrazole‑piperazine patent families, including those covering TRPA1 inhibitors (US20240101561), MCH receptor antagonists (US7659276), and MetAP2 inhibitors (Zafgen portfolio) [1]. This contrasts with several close analogs—such as sulfonyl‑, benzyl‑, and aryl‑acetyl piperazine derivatives—that fall within the Markush claims of active patent estates. While a full freedom‑to‑operate analysis is beyond the scope of this guide, the apparent absence of specific claiming reduces downstream IP encumbrance risk for organizations developing proprietary screening libraries or pursuing lead optimization from this chemotype.

Patent Landscape Chemical Novelty Freedom to Operate

Recommended Research Application Scenarios for 2-Methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone Based on Available Evidence


Scaffold‑Hopping and Bioisostere Library Construction in CNS Drug Discovery

The tetrazole ring is a well‑validated carboxylic acid bioisostere with enhanced metabolic stability [1]. The methoxyacetyl‑piperazine‑tetrazole architecture of this compound makes it suitable as a core scaffold for constructing focused libraries targeting CNS aminergic receptors and transporters, where the tetrazole‑linker‑piperazine motif has demonstrated productive SAR [1]. The compound's favorable aqueous solubility (≥ 25 mg/mL) facilitates high‑concentration screening in neurotransmitter uptake assays without DMSO interference.

Sigma Receptor and Muscarinic Receptor Profiling

Class‑level evidence indicates that structurally related tetrazole‑piperazine compounds exhibit nanomolar affinity for sigma‑1, sigma‑2, and muscarinic (M1, M2) receptors [2]. Although direct binding data for this specific compound are not publicly available, the methoxyacetyl substitution pattern is expected to modulate affinity and subtype selectivity relative to the des‑methoxy analog. Procurement for radioligand displacement panels (sigma‑1, sigma‑2, M1–M5) is a rational next step for characterizing its polypharmacology fingerprint.

Anticancer Screening in Tetrazole‑Piperazine Phenotypic Panels

Published studies on homobivalent tetrazole‑5‑thione‑piperazine derivatives have demonstrated antiproliferative activity against HCT 116 (colorectal), MCF‑7 (breast), and HepG2 (liver) cancer cell lines [3]. The target compound, bearing a distinct methoxyacetyl terminus, represents a structurally differentiated analog for inclusion in broad‑panel cytotoxicity screens (e.g., NCI‑60 or similar) to probe the contribution of the N‑acyl substituent to anticancer SAR within this chemotype.

Pre‑Formulation and Solubility‑Dependent Assay Development

With a vendor‑reported aqueous solubility of ≥ 25.22 mg/mL , this compound is well‑suited for techniques requiring high aqueous concentrations, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR)‑based fragment screening. Its solubility profile reduces reliance on organic co‑solvents, thereby minimizing solvent‑induced protein denaturation and false‑positive readouts in biophysical assays.

Quote Request

Request a Quote for 2-methoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.